9-Ethyl-1,9-diazaspiro[5.5]undecane
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H22N2 |
|---|---|
Molecular Weight |
182.31 g/mol |
IUPAC Name |
9-ethyl-1,9-diazaspiro[5.5]undecane |
InChI |
InChI=1S/C11H22N2/c1-2-13-9-6-11(7-10-13)5-3-4-8-12-11/h12H,2-10H2,1H3 |
InChI Key |
NSWSDMXAZDBMGP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC2(CCCCN2)CC1 |
Origin of Product |
United States |
Advanced Structural Characterization and Conformational Analysis of 9 Ethyl 1,9 Diazaspiro 5.5 Undecane
Single-Crystal X-ray Crystallographic Investigations for Solid-State Conformation
To date, detailed single-crystal X-ray crystallographic data for 9-Ethyl-1,9-diazaspiro[5.5]undecane is not widely available in the public domain. This analytical technique remains the gold standard for unambiguously determining the solid-state conformation, including precise bond lengths, bond angles, and the spatial arrangement of the atoms within the crystal lattice. Such a study would definitively establish the preferred conformation of the two piperidine (B6355638) rings and the orientation of the ethyl group at the N9 position in the solid state.
Spectroscopic Techniques for Elucidating Complex Structural Features and Stereochemistry
A combination of spectroscopic methods provides a comprehensive picture of the molecular structure of this compound in various states.
High-Resolution Nuclear Magnetic Resonance (NMR) for Detailed Structural Assignments
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of individual protons and carbon atoms within a molecule. While specific spectral data for this compound is not extensively published, a theoretical analysis allows for the prediction of its NMR spectral characteristics.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals for the ethyl group and the protons on the two piperidine rings. The methylene (B1212753) protons of the ethyl group adjacent to the nitrogen would likely appear as a quartet, while the methyl protons would be a triplet. The protons on the spirocyclic core would present as a complex series of multiplets due to their diastereotopic nature and spin-spin coupling interactions.
¹³C NMR Spectroscopy: The carbon NMR spectrum would provide complementary information, with distinct resonances for each unique carbon atom in the molecule. The chemical shifts would be indicative of their local electronic environment.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Ethyl -CH₂- | Quartet | ~50-60 |
| Ethyl -CH₃ | Triplet | ~10-15 |
| Piperidine -CH₂- (adjacent to N1) | Multiplet | ~45-55 |
| Piperidine -CH₂- (adjacent to N9) | Multiplet | ~50-60 |
| Piperidine -CH₂- (other) | Multiplet | ~20-35 |
| Spiro Carbon (C5) | - | ~55-65 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Vibrational Spectroscopy (IR) for Functional Group Identification
Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be dominated by absorptions corresponding to C-H and C-N bond vibrations.
Key expected IR absorption bands include:
C-H stretching: Strong bands in the 2800-3000 cm⁻¹ region arising from the ethyl and piperidine methylene and methyl groups.
C-N stretching: Medium to weak bands in the 1000-1250 cm⁻¹ region.
N-H stretching: A notable absence of a band in the 3300-3500 cm⁻¹ region would confirm the tertiary nature of both nitrogen atoms.
Interactive Data Table: Characteristic IR Absorption Bands
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| C-H Stretch (Aliphatic) | 2800-3000 | Strong |
| C-N Stretch | 1000-1250 | Medium-Weak |
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides crucial information about the molecular weight and the fragmentation pathways of a molecule upon ionization. For this compound (C₁₁H₂₂N₂), the molecular ion peak [M]⁺ would be expected at m/z 182.
The fragmentation pattern would likely involve the cleavage of the ethyl group and the opening of the piperidine rings, leading to characteristic fragment ions.
Interactive Data Table: Predicted Mass Spectrometry Fragmentation
| m/z | Proposed Fragment |
| 182 | [M]⁺ (Molecular Ion) |
| 167 | [M - CH₃]⁺ |
| 153 | [M - C₂H₅]⁺ |
Conformational Dynamics and Energetic Landscapes (Experimental Investigations)
The conformational flexibility of the two interconnected piperidine rings in this compound is a key area of interest. Experimental investigations, such as variable-temperature NMR studies, would be necessary to probe the dynamic processes occurring in solution. These studies could reveal the energy barriers associated with ring inversion and nitrogen inversion, providing insight into the relative populations of different conformers at various temperatures. The presence of the ethyl group on one of the nitrogen atoms introduces an additional layer of complexity to the conformational landscape, potentially influencing the equilibrium between different chair and boat-like conformations of the piperidine rings.
Computational and Theoretical Investigations of 9 Ethyl 1,9 Diazaspiro 5.5 Undecane
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Optimized Geometries
Quantum chemical calculations, especially Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and determining the optimized, lowest-energy three-dimensional arrangement of atoms in a molecule. nih.govmdpi.com For a molecule like 9-Ethyl-1,9-diazaspiro[5.5]undecane, DFT calculations would typically be employed to predict a variety of molecular properties.
The process begins with the construction of an initial 3D model of the molecule. This model is then subjected to geometry optimization using a chosen DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G* or higher) to find the most stable conformation. nih.gov The optimized geometry provides key information such as:
Bond Lengths: The equilibrium distances between bonded atoms.
Bond Angles: The angles formed by three consecutive bonded atoms.
Once the geometry is optimized, further calculations can reveal insights into the electronic properties:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atoms would be expected to be electron-rich regions.
Mulliken and Natural Bond Orbital (NBO) Charges: These analyses provide a quantitative measure of the partial charge on each atom in the molecule.
Table 1: Hypothetical DFT-Calculated Properties of this compound (Note: These are example values and not from actual calculations)
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | 1.2 eV |
| HOMO-LUMO Gap | 7.7 eV |
| Dipole Moment | 1.8 D |
Molecular Mechanics and Molecular Dynamics Simulations for Conformational Analysis
The conformational flexibility of the spirocyclic system in this compound is significant. Molecular mechanics (MM) and molecular dynamics (MD) simulations are the preferred methods for exploring the various possible conformations and their relative energies. mdpi.comrsc.org
Molecular mechanics employs classical force fields (e.g., OPLS, AMBER) to calculate the potential energy of a molecule as a function of its atomic coordinates. researchgate.net This allows for rapid exploration of the conformational landscape to identify low-energy conformers. For the 1,9-diazaspiro[5.5]undecane scaffold, this would involve determining the preferred chair, boat, or twist-boat conformations of the two piperidine (B6355638) rings and the orientation of the ethyl group.
Molecular dynamics simulations build upon molecular mechanics by incorporating time, solving Newton's equations of motion for the atoms of the system. researchgate.netrsc.org This provides a trajectory of the molecule's movements over time, revealing not only the stable conformations but also the transitions between them. An MD simulation of this compound in a solvent (like water) would show how the molecule behaves in a more realistic environment.
A study on 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane derivatives as inhibitors of the Dengue virus NS5 methyltransferase provides a practical example of how MD simulations are used for this class of compounds. researchgate.netrsc.org In this research, MD simulations were performed to understand the stability of the protein-ligand complex. Key analyses from such simulations include:
Root-Mean-Square Deviation (RMSD): This measures the average deviation of atomic positions over time from a reference structure, indicating the stability of the simulation.
Root-Mean-Square Fluctuation (RMSF): This identifies the fluctuations of individual atoms or residues, highlighting flexible regions of the molecule.
Binding Free Energy Calculations (e.g., MM/PBSA, MM/GBSA): These methods estimate the free energy of a ligand binding to a receptor, which is crucial in drug design.
The supporting information for the aforementioned study on DENV inhibitors provides calculated binding free energies for several 1,9-diazaspiro[5.5]undecane derivatives. acs.org
Table 2: Calculated Binding Free Energy from Molecular Docking for 1,9-Diazaspiro[5.5]undecane Derivatives with NS5 Methyltransferase (Data sourced from a study on DENV inhibitors acs.org)
| Compound | Ki (µM) | Binding Free Energy (kcal/mol) |
| SPO-6 (2-methylbenzyl derivative) | 0.20 | -9.12 |
| SPO-7 (4-bromobenzyl derivative) | 0.23 | -9.03 |
| SPO-13 (4-cyanobenzyl derivative) | 0.15 | -9.30 |
These results demonstrate how computational methods can be used to predict the interaction strength of different substituents on the 1,9-diazaspiro[5.5]undecane core. acs.org
Theoretical Studies on Reaction Pathways and Transition States in Synthetic Reactions
The synthesis of the 1,9-diazaspiro[5.5]undecane core has been described in the literature, often involving multi-step sequences. nih.gov Theoretical studies in this area would focus on elucidating the mechanisms of the key chemical reactions involved in the synthesis. This involves using quantum chemical methods to:
Map the Potential Energy Surface: This traces the energy of the system as the reactants are converted into products.
Locate Transition States: A transition state is the highest energy point along the reaction coordinate. Identifying its geometry and energy is crucial for understanding the reaction kinetics.
Calculate Reaction Barriers: The energy difference between the reactants and the transition state determines the activation energy of the reaction.
For instance, a key step in the synthesis of similar spirocycles might be an intramolecular cyclization. A theoretical study could model this step to understand the stereochemical outcome and to predict reaction conditions that might favor the formation of the desired product. However, specific theoretical studies on the reaction pathways for the synthesis of this compound were not identified in the surveyed literature.
Computational Modeling of Molecular Interactions (Non-Biological Contexts)
Beyond biological systems, computational modeling can be used to understand the interactions of this compound with other molecules or materials in a non-biological context. For example, this could include:
Interactions with Solvents: Modeling the solvation of the molecule in different solvents to predict its solubility and to understand the nature of solute-solvent interactions.
Self-Assembly: Simulating multiple molecules of this compound to see if they form aggregates or other ordered structures through intermolecular forces like hydrogen bonding or van der Waals interactions.
Interactions with Surfaces: Modeling the adsorption of the molecule onto the surface of a material, which could be relevant in catalysis or materials science applications.
These studies would typically employ molecular dynamics simulations or Monte Carlo methods. While the primary focus of research on 1,9-diazaspiro[5.5]undecanes appears to be their biological activity, these computational techniques offer the potential to explore their properties for other applications. No specific studies on the non-biological molecular interactions of this compound were found in the reviewed literature.
Chemical Reactivity and Derivatization Strategies of the 9 Ethyl 1,9 Diazaspiro 5.5 Undecane Scaffold
Chemical Transformations at the Nitrogen Centers of the Spirocycle
The presence of two distinct nitrogen atoms—a secondary amine at the 1-position and a tertiary amine at the 9-position bearing an ethyl group—is a hallmark of the 9-ethyl-1,9-diazaspiro[5.5]undecane core. This arrangement dictates the primary avenues for its chemical derivatization, with the secondary amine at N1 being the principal site for a variety of chemical transformations. Bioactive compounds based on the 1,9-diazaspiro[5.5]undecane scaffold consistently feature substituents at the N9 position, and frequently at the N1 position as well. nih.govnih.gov
N-Alkylation: The secondary amine at the N1 position is readily amenable to N-alkylation through reactions with various alkyl halides. This allows for the introduction of a wide range of substituents, tailoring the steric and electronic properties of the molecule. For instance, in the synthesis of potential antiviral agents, 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane derivatives have been prepared, highlighting the utility of N-alkylation in generating libraries of compounds for biological screening. rsc.orgresearchgate.net
N-Acylation: The nucleophilic N1 amine can be acylated using a variety of acylating agents, such as acid chlorides and acid anhydrides, typically in the presence of a base like triethylamine (B128534) in a solvent such as dichloromethane. This reaction leads to the formation of amide derivatives. Structure-activity relationship (SAR) studies on related 3,9-diazaspiro[5.5]undecane-based GABA receptor antagonists have employed such acylation strategies to explore the impact of different substituents on biological activity.
Urea (B33335) and Carbamate (B1207046) Formation: The reactivity of the N1 amine also extends to the formation of ureas and carbamates. Reactions with isocyanates would yield urea derivatives, while treatment with chloroformates would produce carbamates. While specific examples for the this compound core are not extensively documented in the reviewed literature, the synthesis of trisubstituted ureas from the analogous 1-oxa-4,9-diazaspiro[5.5]undecane scaffold suggests that this is a viable and important derivatization strategy for creating potent bioactive molecules, such as soluble epoxide hydrolase inhibitors. nih.gov The reaction of N-Boc-protected piperazine (B1678402) with ethyl chloroformate is a known method for introducing a carbamate group, which could be conceptually applied to the N1 position of the diazaspirocycle. researchgate.net
Modifications of the Spirocyclic Carbon Framework
Direct modification of the spirocyclic carbon framework of this compound presents a more significant synthetic challenge compared to the functionalization of the nitrogen centers. The inert nature of the saturated carbon-carbon bonds within the piperidine (B6355638) rings necessitates more forcing reaction conditions or the introduction of activating functional groups.
While the searched literature provides limited specific examples of carbon framework modifications directly on a pre-formed this compound, related chemistries on similar diazaspiro systems offer potential strategies. For instance, a divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and their corresponding undecan-2-ones has been achieved through a key Michael addition of a lithium enolate to a tetrasubstituted olefin acceptor. researchgate.net This approach allows for the introduction of various substituents at the carbon atom adjacent to a nitrogen and a carbonyl group. Although this example pertains to a 3,9-diaza isomer, it highlights a potential strategy for carbon framework elaboration that could be adapted to the 1,9-diaza scaffold, likely requiring the initial oxidation of a methylene (B1212753) group adjacent to a nitrogen to a carbonyl.
Preparation of Complex Analogues and Hybrid Molecular Architectures
The this compound scaffold can serve as a versatile building block for the construction of more complex and hybrid molecular architectures. These strategies often leverage the reactivity of the nitrogen centers to append other cyclic or acyclic moieties.
A common approach involves the fusion of aromatic or heteroaromatic rings to the diazaspiro core. nih.govnih.gov This is often achieved during the synthesis of the spirocycle itself rather than as a modification of the pre-formed scaffold. However, the secondary amine at N1 provides a convenient handle for tethering other molecular fragments. For example, derivatives of 1-oxa-4,9-diazaspiro[5.5]undecane have been synthesized where the N4 atom is linked to substituted pyridyl moieties, creating complex structures with dual pharmacological activities. researchgate.netebi.ac.uk This strategy of connecting heterocyclic systems via the secondary amine is directly applicable to the this compound core.
Furthermore, the diazaspiro motif can be incorporated into larger macrocyclic structures. While specific examples involving the this compound were not found in the reviewed literature, the bidentate nature of the two nitrogen atoms in the parent 1,7-diazaspiro[5.5]undecane has been utilized to form complexes with transition metals like ruthenium(II) and copper(II), suggesting the potential for this scaffold to act as a ligand in organometallic chemistry and as a component of larger supramolecular assemblies. nih.gov
Mechanistic Studies of Reactions Involving the this compound Moiety
Detailed mechanistic studies specifically focused on the reactions of this compound are not extensively reported in the current body of scientific literature. However, the reactivity of this scaffold can be largely understood by considering the well-established principles of amine chemistry.
The N-alkylation and N-acylation reactions at the N1 position proceed via standard nucleophilic substitution pathways (SN2 and nucleophilic acyl substitution, respectively). The lone pair of electrons on the secondary amine acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide or the carbonyl carbon of the acylating agent. The presence of the tertiary amine at the N9 position, while generally less reactive as a nucleophile due to steric hindrance from the ethyl group and the spirocyclic framework, can influence the basicity and nucleophilicity of the N1 amine through the carbon framework.
In the context of forming more complex structures, such as the 3,9-diazaspiro[5.5]undecane templates described in a patent, the initial steps involve Knoevenagel-type condensations followed by cyclization reactions. google.com For instance, the reaction of N-benzyl piperidin-4-one with ethyl cyanoacetate (B8463686) generates a dicyano intermediate, which then undergoes hydrolysis and decarboxylation before a final reductive cyclization. While this is for a related isomer, it illustrates the types of multi-step reaction cascades that can be involved in the synthesis of these spirocyclic systems, often involving classical named reactions.
Role of 9 Ethyl 1,9 Diazaspiro 5.5 Undecane As a Synthetic Building Block
Incorporation into Advanced Polycyclic and Macrocyclic Structures
The rigid spirocyclic core of 9-Ethyl-1,9-diazaspiro[5.5]undecane serves as an excellent starting point for the synthesis of more complex polycyclic and macrocyclic structures. The reactivity of the secondary amine at the N1 position is key to these transformations, allowing for the annulation of additional rings onto the parent scaffold.
One common strategy involves the reaction of the N1-amine with bifunctional electrophiles. For instance, reaction with a molecule containing two leaving groups can lead to the formation of a new ring fused to the piperidine (B6355638) ring of the diazaspiro[5.5]undecane system. The specific nature of the electrophile dictates the size and type of the resulting polycyclic structure.
Furthermore, the 1,9-diazaspiro[5.5]undecane framework has been utilized in the synthesis of fused heterocyclic systems. nih.gov While many examples involve the synthesis of the spirocycle with a pre-existing fused ring, the functionalization of the N1 position of a pre-formed 9-substituted-1,9-diazaspiro[5.5]undecane can also lead to polycyclic compounds. For example, intramolecular cyclization reactions of a suitably functionalized N1-substituent can lead to the formation of novel tricyclic or tetracyclic systems. These reactions often proceed with high stereoselectivity due to the conformational rigidity of the spirocyclic core.
The synthesis of macrocycles incorporating the this compound unit is a more challenging yet promising area. This can be achieved by linking two diazaspiro[5.5]undecane units together with long-chain linkers, or by reacting the N1-amine with a long-chain molecule containing two reactive sites. Such macrocycles are of interest for their potential to act as host molecules in supramolecular chemistry or as novel ligands for metal catalysts. acs.org
Scaffold Decoration for Chemically Diverse Compound Libraries
The this compound scaffold is an ideal starting point for the generation of chemically diverse compound libraries, a cornerstone of modern drug discovery. The ability to easily modify the N1 position allows for the introduction of a wide array of chemical functionalities, leading to a large number of structurally related yet distinct molecules.
The most straightforward approach to scaffold decoration is the acylation or alkylation of the N1-amine. A variety of acyl chlorides, sulfonyl chlorides, isocyanates, and alkyl halides can be reacted with this compound to introduce a diverse set of substituents. This approach has been widely used in the development of new therapeutic agents. nih.gov
Combinatorial chemistry techniques can be employed to rapidly generate large libraries of compounds based on this scaffold. By using a set of diverse building blocks in a systematic manner, a vast chemical space can be explored efficiently. For example, a library of amides can be synthesized by reacting this compound with a collection of different carboxylic acids using standard peptide coupling reagents.
The resulting compound libraries can then be screened for biological activity against a variety of targets. The three-dimensional nature of the spirocyclic scaffold often leads to compounds with improved pharmacological properties compared to their flatter, more aromatic counterparts. The ethyl group at the N9 position can also play a role in modulating the biological activity and physicochemical properties of the resulting compounds. nih.gov
Applications in Supramolecular Chemistry, Catalyst Design, and Material Science
While the primary application of this compound as a building block has been in medicinal chemistry, its unique structural and electronic properties suggest potential applications in other areas of chemical science.
Supramolecular Chemistry: The well-defined three-dimensional structure of the diazaspiro[5.5]undecane core makes it an interesting component for the construction of supramolecular assemblies. The nitrogen atoms can act as hydrogen bond donors and acceptors, enabling the formation of predictable and stable intermolecular interactions. Functionalization of the N1 position with recognition motifs could lead to the formation of complex host-guest systems or self-assembled nanostructures. frontiersin.org
Catalyst Design: The two nitrogen atoms in the diazaspiro[5.5]undecane scaffold can act as ligands for metal centers. By attaching a catalytically active metal to the scaffold, it may be possible to create novel catalysts for a variety of organic transformations. The chiral nature of many diazaspiro[5.5]undecane derivatives could also be exploited for the development of asymmetric catalysts. rsc.org
Material Science: The incorporation of the rigid this compound unit into polymer chains could lead to materials with novel properties. The spirocyclic core could enhance the thermal stability and mechanical strength of polymers. Furthermore, the nitrogen atoms could be functionalized to introduce specific properties, such as conductivity or light-responsiveness, into the material. mdpi.com
Conclusion and Future Research Directions
Synthesis of Key Advances in the Chemistry of 9-Ethyl-1,9-diazaspiro[5.5]undecane
Direct and detailed research on this compound is notably scarce in the current scientific literature. Advances in its chemistry are therefore largely inferred from the broader understanding of the synthesis and reactivity of the parent 1,9-diazaspiro[5.5]undecane scaffold and its various N-substituted analogs.
Key advances in the synthesis of the 1,9-diazaspiro[5.5]undecane core itself provide the foundation for accessing the 9-ethyl derivative. Most synthetic strategies commence with a 4-substituted piperidine (B6355638), from which the second piperidine ring is constructed using various cyclization methods. nih.gov A common approach involves the use of N-benzyl-4-piperidone as a starting material. google.com
Identified Gaps and Unexplored Avenues in Synthetic Methodology
The most significant gap in the synthetic methodology is the lack of a reported, optimized, and high-yielding synthesis specifically for this compound. While the N-alkylation of the parent scaffold is a plausible route, the specifics of reaction conditions, potential for di-alkylation (at the 1-position), and purification strategies remain unexplored.
Future research should focus on developing a robust and scalable synthesis of this compound. This would involve:
Optimization of N-alkylation: A systematic study of various ethylating agents, bases, solvents, and reaction temperatures to maximize the yield and selectivity for the 9-ethyl product.
Purification and Scale-up: Development of efficient purification protocols, such as chromatography or crystallization, and demonstrating the scalability of the optimized synthesis to produce gram-scale quantities of the compound for further studies. google.com
Challenges and Opportunities in Advanced Characterization and Computational Studies
A direct consequence of the synthetic gap is the complete absence of advanced characterization and computational data for this compound. This presents a significant challenge for understanding its three-dimensional structure, conformational dynamics, and electronic properties.
Advanced Characterization: There is a critical need for the full spectroscopic and structural characterization of this compound. Future work should include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed 1H and 13C NMR studies to confirm the connectivity and provide insights into the conformational preferences of the piperidine rings.
Mass Spectrometry (MS): High-resolution mass spectrometry to determine the exact mass and confirm the elemental composition.
X-ray Crystallography: Single-crystal X-ray diffraction analysis to unambiguously determine the solid-state structure, including bond lengths, angles, and the conformation of the spirocyclic system.
Computational Studies: Computational chemistry offers a powerful tool to complement experimental studies. Future research should leverage computational methods to:
Conformational Analysis: Perform conformational searches to identify the low-energy conformers of the molecule and understand the influence of the ethyl group on the ring conformations.
Prediction of Physicochemical Properties: Calculate key properties such as lipophilicity (logP), pKa, and polar surface area, which are crucial for assessing its drug-likeness.
Quantum Chemical Calculations: Employ density functional theory (DFT) or other high-level methods to understand the electronic structure, reactivity, and potential intermolecular interactions.
Prospective Directions for Novel Chemical Applications and Scaffold Utilization
The 1,9-diazaspiro[5.5]undecane scaffold is a "privileged" structure in medicinal chemistry, meaning it is a recurring motif in biologically active compounds. nih.gov Derivatives have shown activity as antagonists for various receptors, including those involved in pain and inflammation. nih.govgoogle.com
Given the established biological relevance of the parent scaffold, future research on this compound should explore its potential in:
Medicinal Chemistry: The compound could serve as a lead structure or a building block for the synthesis of more complex molecules with potential therapeutic applications. Its biological activity should be evaluated in a range of assays, targeting receptors and enzymes where other 1,9-diazaspiro[5.5]undecane derivatives have shown promise.
Catalysis: The diamine nature of the scaffold suggests its potential use as a chiral ligand in asymmetric catalysis. The synthesis of enantiomerically pure this compound and its application in catalytic transformations would be a valuable research direction.
Materials Science: The rigid, three-dimensional structure of the spirocycle could be incorporated into polymers or other materials to influence their physical and chemical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
